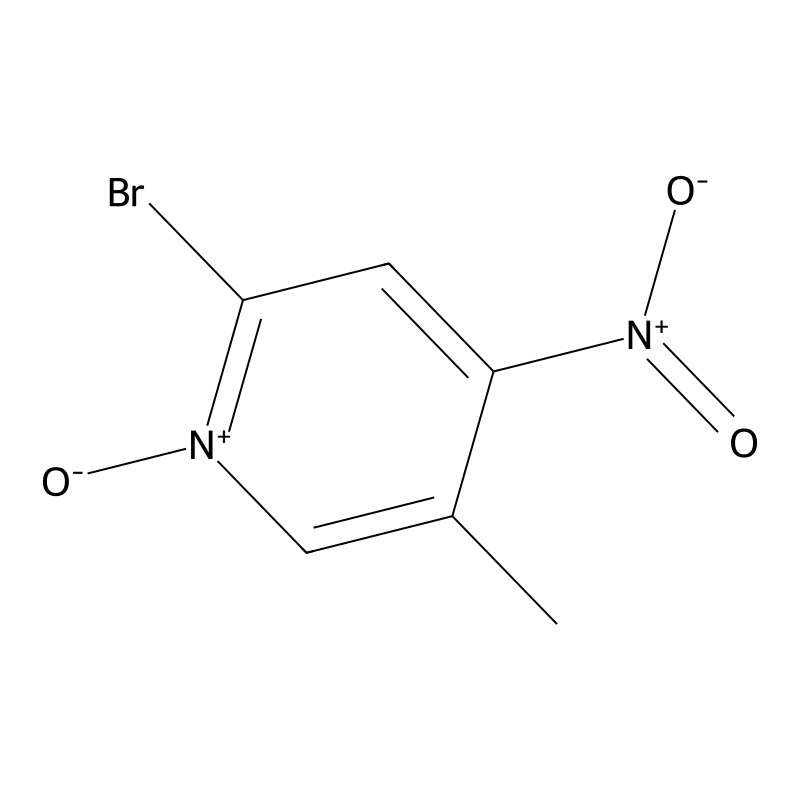

2-Bromo-5-methyl-4-nitropyridine 1-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The specific methods of application or experimental procedures would depend on the particular study or experiment. This could involve techniques such as chemical synthesis, spectroscopic analysis, or computational modeling .

The results or outcomes obtained would also depend on the specific study or experiment. This could include the successful synthesis of a new compound, the observation of a previously unknown chemical reaction, or the discovery of a new material with unique properties .

Fluorinated Pyridines

There is a method for the synthesis of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . These compounds present a special interest as potential imaging agents for various biological applications .

2-Bromo-4-(difluoromethyl)pyridine

This compound is used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .

2-Bromo-5-methyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C₆H₅BrN₂O₃ and a molecular weight of approximately 233.02 g/mol. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a pyridine ring, making it a member of the nitropyridine family. It is typically encountered as a yellow crystalline solid with a melting point of around 158°C .

The compound is known for its unique structure, which includes an N-oxide functional group that can influence its reactivity and biological activity. The presence of these functional groups contributes to its potential applications in various fields, including pharmaceuticals and agrochemicals.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's properties and reactivity.

- Oxidation Reactions: The N-oxide functionality can engage in oxidation reactions, potentially forming different derivatives or interacting with other substrates.

These reactions highlight the compound's versatility and its potential as a building block in organic synthesis.

Research indicates that 2-Bromo-5-methyl-4-nitropyridine 1-oxide exhibits notable biological activities. It has been studied for its potential antimicrobial properties, particularly against certain bacterial strains. Additionally, compounds with similar structures have shown promise in inhibiting various enzymes, suggesting that 2-bromo-5-methyl-4-nitropyridine 1-oxide may also possess enzyme-inhibitory effects .

The biological mechanisms underlying these activities often involve interactions with cellular targets or pathways, which warrant further investigation to fully elucidate its pharmacological potential.

The synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide typically involves several steps:

- Bromination: Starting from 5-methyl-4-nitropyridine, bromination can be achieved using bromine or brominating agents.

- N-Oxidation: The formation of the N-oxide can be accomplished through oxidation methods, often using reagents like hydrogen peroxide or peracids.

- Purification: The crude product is usually purified through recrystallization or chromatography to obtain the desired purity for further applications.

These synthetic routes allow for modifications and optimizations based on desired yields and purity levels .

2-Bromo-5-methyl-4-nitropyridine 1-oxide finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.

- Agrochemicals: Its potential as a pesticide or herbicide precursor is being explored.

- Material Science: The compound may be utilized in developing new materials with specific chemical properties.

These applications underscore the importance of this compound in both industrial and research settings.

Studies on the interaction of 2-bromo-5-methyl-4-nitropyridine 1-oxide with biological systems are crucial for understanding its efficacy and safety. Preliminary data suggest that it may interact with specific enzymes or receptors, potentially leading to therapeutic effects. Further research into its binding affinities and mechanisms of action will provide insights into its utility in medicinal chemistry .

Several compounds share structural similarities with 2-bromo-5-methyl-4-nitropyridine 1-oxide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-5-fluoro-4-nitropyridine 1-oxide | C₆H₄BrFN₂O₃ | Contains fluorine instead of methyl group |

| 5-Bromo-2-methyl-4-nitropyridine 1-oxide | C₆H₄BrN₂O₃ | Different substitution pattern on pyridine |

| 3-Bromo-4-methylpyridine N-Oxide | C₆H₇BrN₂O | Different position of bromine on the ring |

These compounds exhibit varying biological activities and chemical properties due to their structural differences. The unique combination of bromine, methyl, and nitro groups in 2-bromo-5-methyl-4-nitropyridine 1-oxide distinguishes it from these related compounds, potentially offering unique reactivity profiles and biological effects .

The compound emerged in the late 20th century as a derivative of pyridine-N-oxides, a class first reported by Jakob Meisenheimer in 1926. Pyridine-N-oxides gained prominence due to their enhanced reactivity compared to parent pyridines, enabling applications in catalysis and medicinal chemistry. 2-Bromo-5-methyl-4-nitropyridine 1-oxide belongs to the nitropyridine subclass, distinguished by its nitro (-NO₂) and bromo (-Br) substituents. Its synthesis was first documented in the 1980s via nitration and oxidation of substituted pyridines, with modern protocols optimizing yields to >85%.

Significance in Heterocyclic Chemistry Research

As a polyfunctionalized heterocycle, this compound bridges organic synthesis and materials science:

- Electrophilic Sites: The bromine atom at position 2 and nitro group at position 4 enable Suzuki couplings, nucleophilic aromatic substitutions, and reductions.

- N-Oxide Reactivity: The N-oxide group enhances ring electrophilicity, facilitating cycloadditions and metal coordination.

- Steric Effects: The methyl group at position 5 modulates steric hindrance, influencing regioselectivity in downstream reactions.

Nomenclature and Structural Identification

Systematic Name: 2-Bromo-5-methyl-4-nitropyridine 1-oxide

CAS Registry: 60323-98-0

Molecular Formula: C₆H₅BrN₂O₃

Molecular Weight: 233.02 g/mol

Structural Features:

- X-ray Crystallography: Planar pyridine ring with N–O bond length of 1.34 Å, consistent with pyridine-N-oxides.

- Spectroscopic Data:

Current Scientific Interest

Recent studies focus on:

Molecular Architecture and Conformational Analysis

Structural Determinants and Stereochemical Properties

2-Bromo-5-methyl-4-nitropyridine 1-oxide exhibits a planar pyridine ring structure with three distinct substituents positioned at strategic locations on the heterocyclic framework [1] [2]. The molecular architecture is characterized by a six-membered aromatic ring containing nitrogen at position 1, with the nitrogen atom bearing an oxide functional group that significantly influences the overall molecular geometry [3] [4]. The bromine atom occupies position 2, creating a halogen substitution pattern that affects the electronic distribution throughout the ring system [5].

The stereochemical properties of this compound are governed by the planar nature of the pyridine ring, which maintains coplanarity with both the nitro group at position 4 and the oxide functionality [16] [20]. Computational studies using density functional theory calculations demonstrate that the nitro group exhibits minimal out-of-plane deviation, with rotation beyond 12 degrees resulting in significant energy increases [20]. The methyl substituent at position 5 adopts a conformation that minimizes steric interactions with adjacent functional groups while maintaining optimal electronic conjugation [16].

The molecular conformation is stabilized by intramolecular electronic interactions between the electron-withdrawing nitro group and the electron-donating oxide functionality [16] [20]. These interactions create a balanced electronic environment that influences the overall molecular stability and reactivity patterns [21]. The spatial arrangement of substituents results in a molecule with distinct dipolar characteristics, contributing to its unique physicochemical properties [16].

International Union of Pure and Applied Chemistry Nomenclature and Registry Systems

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-bromo-5-methyl-4-nitro-1-oxidopyridin-1-ium [1] [2]. This nomenclature reflects the oxidized pyridinium structure, where the nitrogen atom bears a formal positive charge balanced by the oxide anion [4]. Alternative acceptable nomenclature includes 2-bromo-5-methyl-4-nitropyridine 1-oxide, which emphasizes the oxide functional group designation [5] [10].

The compound is registered under Chemical Abstracts Service number 60323-98-0, providing a unique identifier for chemical databases and regulatory systems [1] [2] [5]. The Molecular Design Limited number MFCD00234157 serves as an additional registry identifier commonly used in chemical inventory systems [2] [5]. PubChem maintains this compound under Compound Identifier 616096, facilitating access to comprehensive structural and property databases [4] [10].

Registry systems classify this compound within the broader category of halogenated nitropyridine oxides, specifically as a multiply-substituted pyridine derivative [5] [18]. The systematic classification emphasizes its heterocyclic nature with multiple functional group substitutions that define its chemical behavior and potential applications [18].

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-bromo-5-methyl-4-nitro-1-oxidopyridin-1-ium [1] |

| Chemical Abstracts Service Number | 60323-98-0 [1] [2] |

| Molecular Design Limited Number | MFCD00234157 [2] [5] |

| PubChem Compound Identifier | 616096 [4] [10] |

Structural Representation through Simplified Molecular Input Line Entry System and International Chemical Identifier Notations

The Simplified Molecular Input Line Entry System notation for 2-bromo-5-methyl-4-nitropyridine 1-oxide is CC1=CN+[O-] [2] [4]. This linear representation encodes the complete molecular structure, including the formal charge distribution and connectivity patterns between atoms [4]. The notation begins with the methyl group (CC1) and proceeds through the pyridine ring system, clearly indicating the positions of the bromine, nitro, and oxide substituents [2].

The International Chemical Identifier representation provides a standardized format: InChI=1S/C6H5BrN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3 [1] [2] [4]. This identifier contains molecular formula information, connectivity data, and hydrogen atom positions in a hierarchical format that ensures unique representation [4]. The International Chemical Identifier Key LUUOUEOEHQBXSX-UHFFFAOYSA-N serves as a compressed hash of the full International Chemical Identifier, providing a fixed-length identifier suitable for database indexing [1] [4].

These structural notations facilitate computational analysis, database searching, and automated structure processing in chemical informatics applications [4]. The standardized formats ensure consistent representation across different software platforms and chemical databases, supporting reproducible research and data exchange [2] [4].

| Notation Type | Representation |

|---|---|

| Simplified Molecular Input Line Entry System | CC1=CN+[O-] [2] [4] |

| International Chemical Identifier | InChI=1S/C6H5BrN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3 [1] [4] |

| International Chemical Identifier Key | LUUOUEOEHQBXSX-UHFFFAOYSA-N [1] [4] |

Physicochemical Properties

Physical State and Organoleptic Properties

2-Bromo-5-methyl-4-nitropyridine 1-oxide exists as a crystalline solid at ambient conditions, typically appearing as light yellow to yellow powder or crystals [1] [2]. The compound exhibits characteristic properties of aromatic heterocyclic compounds, with a melting point of 158 degrees Celsius, indicating substantial intermolecular interactions and crystal lattice stability [6]. The physical appearance reflects the electronic conjugation within the molecular structure, where the chromophoric nitro and oxide groups contribute to the observed coloration [1] [15].

The crystalline nature of the compound suggests ordered molecular packing in the solid state, likely stabilized by intermolecular dipolar interactions between the oxide and nitro functionalities [6]. The powder form represents the typical commercial preparation, optimized for handling and storage while maintaining chemical stability [1] [2]. Storage under inert atmosphere at temperatures between 2-8 degrees Celsius preserves the compound integrity and prevents degradation [1] [2] [12].

The density of 1.85 grams per cubic centimeter reflects the presence of the heavy bromine atom and the compact molecular packing characteristic of substituted pyridine derivatives [6] [8]. This relatively high density compared to simple organic compounds indicates efficient space filling in the crystal structure and strong intermolecular forces [6].

| Physical Property | Value |

|---|---|

| Physical State | Crystalline solid/powder [1] [2] |

| Color | Light yellow to yellow [1] [2] |

| Melting Point | 158°C [6] |

| Density | 1.85 g/cm³ [6] [8] |

| Storage Conditions | 2-8°C, inert atmosphere [1] [2] |

Molecular Mass Distribution and Isotopic Profile

The molecular weight of 2-bromo-5-methyl-4-nitropyridine 1-oxide is 233.02 grams per mole, calculated from the elemental composition C₆H₅BrN₂O₃ [1] [2] [3]. The exact mass determined by high-resolution mass spectrometry is 231.948 daltons, reflecting the precise isotopic contributions from constituent elements [3] [4]. The molecular mass distribution exhibits characteristic patterns due to the natural isotopic abundance of bromine, which exists as approximately 50.7 percent bromine-79 and 49.3 percent bromine-81 [4].

The isotopic profile creates a distinctive doublet pattern in mass spectra, with molecular ion peaks separated by 2 mass units corresponding to the bromine isotope distribution [4]. This isotopic signature serves as a reliable identification marker for the compound and facilitates its detection in complex mixtures [4]. The carbon-13 natural abundance contributes additional isotopic peaks, though with lower intensity due to the 1.1 percent natural abundance [4].

Mass spectrometric fragmentation patterns provide structural information through characteristic loss pathways [4]. Common fragmentation includes loss of nitro group (46 mass units), oxide functionality (16 mass units), and bromine atom (79/81 mass units), creating predictable fragment ion series [4]. These fragmentation patterns support structural elucidation and compound identification in analytical applications [4].

| Mass Spectrometric Parameter | Value |

|---|---|

| Molecular Weight | 233.02 g/mol [1] [2] |

| Exact Mass | 231.948 Da [3] [4] |

| Bromine Isotope Pattern | M+2 peak at ~50% intensity [4] |

Spectroscopic Signatures and Identification Markers

The spectroscopic profile of 2-bromo-5-methyl-4-nitropyridine 1-oxide exhibits characteristic absorption patterns reflecting its multiple functional groups and aromatic conjugation [13] [16]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for protons on the pyridine ring, with the electron-withdrawing effects of the nitro and oxide groups causing significant downfield shifts [16]. The methyl group protons appear as a characteristic singlet, while aromatic protons show complex coupling patterns influenced by the substituent arrangement [16].

Infrared spectroscopy displays characteristic absorption bands for the nitro group stretching vibrations, typically appearing in the 1500-1600 and 1300-1400 wavenumber regions [13]. The nitrogen-oxide bond exhibits distinctive stretching frequencies that differentiate it from other nitrogen-containing functional groups [13]. Carbon-bromine stretching vibrations contribute to the fingerprint region, providing additional structural confirmation [13].

Ultraviolet-visible spectroscopy shows characteristic absorption maxima reflecting the extended conjugation system created by the nitro group and pyridine ring [16]. The electron-withdrawing substituents create bathochromic shifts compared to unsubstituted pyridine derivatives, with absorption bands extending into the visible region contributing to the compound coloration [16]. These spectroscopic signatures collectively provide comprehensive structural identification capabilities [13] [16].

| Spectroscopic Technique | Key Features |

|---|---|

| Nuclear Magnetic Resonance | Aromatic proton downfield shifts, methyl singlet [16] |

| Infrared | Nitro stretching 1500-1600, 1300-1400 cm⁻¹ [13] |

| Ultraviolet-Visible | Extended conjugation absorption bands [16] |

Electronic Structure and Theoretical Analysis

Hybridization Patterns and Bond Characteristics

The electronic structure of 2-bromo-5-methyl-4-nitropyridine 1-oxide is characterized by sp² hybridization of all carbon atoms within the pyridine ring, creating a planar aromatic system with delocalized π-electron density [16] [17]. The nitrogen atom exhibits sp² hybridization in its bonding interactions with adjacent carbon atoms, while maintaining a coordinate covalent bond with the oxide oxygen atom [20]. This bonding arrangement creates a semipolar nitrogen-oxygen bond with significant covalent character and cylindrical symmetry around the bond axis [20].

The bromine substituent forms a carbon-halogen bond with partial ionic character due to the electronegativity difference between carbon and bromine [14] [17]. Bond length analysis reveals that the carbon-bromine distance approximates 1.92 angstroms, consistent with typical aromatic carbon-halogen bonds [14]. The nitro group exhibits characteristic nitrogen-oxygen double bond character with bond lengths shorter than typical single bonds, reflecting the electronic delocalization within the nitro functionality [16].

The nitrogen-oxide bond represents a unique bonding situation where the nitrogen atom maintains its aromatic character while forming an additional coordinate bond with oxygen [20]. Natural bond orbital analysis demonstrates substantial electron density concentration in this bond region, with relatively low bond ellipticity values indicating predominantly covalent bonding character [20]. The bond exhibits high electronic delocalization indices, suggesting significant orbital overlap and electron sharing between nitrogen and oxygen atoms [20].

Resonance Structures and Electron Density Distribution

The resonance structure analysis of 2-bromo-5-methyl-4-nitropyridine 1-oxide reveals extensive π-electron delocalization throughout the pyridine ring system, enhanced by the presence of electron-withdrawing substituents [16] [20] [21]. The nitro group participates in resonance interactions with the aromatic ring, creating charge separation that influences the overall electron density distribution [16]. The electron-withdrawing nature of the nitro group causes electron density to shift away from the ring carbons toward the substituent, creating regions of reduced electron density adjacent to the nitro attachment site [16].

The nitrogen-oxide functionality exhibits unique resonance characteristics where the oxide oxygen can participate in π-conjugation with the aromatic system [20]. This interaction creates additional resonance structures that contribute to the overall stability of the molecule and influence its chemical reactivity [20]. Quantum theory of atoms in molecules analysis demonstrates charge accumulation patterns that reflect these resonance contributions [20].

The combined effects of multiple electron-withdrawing groups create a complex electron density landscape where the pyridine ring experiences significant electronic perturbation [16] [21]. The methyl group provides modest electron donation through hyperconjugation, partially offsetting the electron-withdrawing effects of the halogen and nitro substituents [21]. This electronic balance influences the molecule chemical behavior and determines its reactivity patterns in various chemical transformations [16] [21].

Substituent Effects on Electronic Configuration

The electronic configuration of 2-bromo-5-methyl-4-nitropyridine 1-oxide is profoundly influenced by the collective substituent effects of the bromine, nitro, methyl, and oxide groups [16] [21]. The electron-withdrawing nitro group creates significant electronic perturbation that extends throughout the conjugated system, increasing the electron affinity of the pyridine ring and stabilizing negative charge development [16]. This effect is quantified through substituent effect stabilization energy calculations, which demonstrate substantial electronic communication between the nitro group and the aromatic framework [21].

The bromine substituent contributes both inductive electron-withdrawing effects and mesomeric electron-donating effects through its lone pair interactions with the π-system [16]. The net electronic effect depends on the relative magnitudes of these competing influences, with the inductive effect typically dominating in aromatic systems [16]. The positioning of bromine at the ortho position relative to the nitrogen creates additional electronic interactions that influence the overall molecular electronic structure [16].

The oxide functionality fundamentally alters the electronic configuration by introducing a formal positive charge on the nitrogen atom while simultaneously providing additional π-electron density through the nitrogen-oxygen coordinate bond [16] [20]. This dual effect creates unique electronic properties that distinguish pyridine oxides from their parent pyridine compounds [20]. The electronic configuration changes manifest in altered chemical reactivity, modified spectroscopic properties, and enhanced coordination capabilities compared to unsubstituted pyridine derivatives [16] [20].

| Electronic Parameter | Effect |

|---|---|

| π-Electron Delocalization | Enhanced by nitro and oxide conjugation [16] [20] |

| Charge Distribution | Electron withdrawal by nitro, donation by oxide [16] |

| Aromatic Character | Modified by substituent electronic effects [21] |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Irritant;Health Hazard